molecular formula C10H18N2O2 B7986415 [Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid

[Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid

Cat. No.: B7986415
M. Wt: 198.26 g/mol
InChI Key: KLQOUAQSIFUAKE-SECBINFHSA-N
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Description

The compound [Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid features a cyclopropyl group linked to a chiral (R)-1-methyl-pyrrolidin-3-yl moiety via an amino bridge, with an acetic acid functional group. These analogs are critical in medicinal chemistry, particularly in drug discovery targeting neurological and metabolic disorders, due to their unique stereochemistry and functional group interactions .

Properties

IUPAC Name

2-[cyclopropyl-[(3R)-1-methylpyrrolidin-3-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-11-5-4-9(6-11)12(7-10(13)14)8-2-3-8/h8-9H,2-7H2,1H3,(H,13,14)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQOUAQSIFUAKE-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)N(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H](C1)N(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Cyclopropyl-(®-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of [Cyclopropyl-(®-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Scientific Research Applications

Neuropharmacological Potential

Research indicates that Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid may modulate neurotransmitter systems, particularly serotonin and dopamine pathways. Preliminary studies suggest that compounds with similar structures can influence cognitive and behavioral processes, making this compound a candidate for further exploration in neuropharmacology.

Potential Mechanisms of Action:

  • Receptor Interaction : The unique structure may enhance binding affinity to neurotransmitter receptors.
  • Conformational Constraints : The cyclopropyl group may introduce conformational constraints that affect receptor selectivity.

Therapeutic Applications

Given its structural characteristics and biological activity, Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid has potential applications in several therapeutic areas:

Therapeutic Area Potential Applications
Neuropharmacology Modulation of neurotransmitter systems for treating mood disorders and cognitive impairments.
Pain Management Potential analgesic properties through interaction with pain pathways.
Antidepressants As a candidate for developing novel antidepressant therapies by targeting serotonin pathways.

Mechanism of Action

The mechanism of action of [Cyclopropyl-(®-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group imposes conformational rigidity, which can enhance binding affinity and selectivity . The pyrrolidine ring and amino-acetic acid moiety contribute to the overall pharmacophore, facilitating interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs, their molecular properties, and distinctions:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Purity/Notes
[Cyclopropyl-(3-methyl-benzyl)-amino]-acetic acid C₁₃H₁₇NO₂ 219.29 3-methyl-benzyl group 1181620-38-1 Discontinued
[(1-Acetyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid C₁₂H₂₀N₂O₃ 240.30 Acetyl-pyrrolidinylmethyl group - Min. 95% purity; lab use only
[(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid C₁₆H₂₂N₂O₂ 274.36 Benzyl-cyclopropylamino-pyrrolidinyl group 1804129-83-6 Available for rapid quoting
[((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid C₁₂H₂₁N₂O₃ 253.31 Acetyl-piperidinyl group 926659-01-0 Classified under amines
2-[Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol C₁₁H₂₀N₂O₂ 212.29 Ethanol group (vs. acetic acid) - Discontinued
Key Observations:

Acetylated derivatives (e.g., ) exhibit enhanced metabolic stability due to reduced susceptibility to enzymatic hydrolysis . The benzyl-cyclopropylamino-pyrrolidinyl group in introduces aromaticity, which may enhance binding affinity to serotonin or dopamine receptors .

Chirality and Stereochemistry :

  • The (R)-configuration in , and is critical for enantioselective interactions, as seen in similar compounds targeting neurological pathways .

Functional Group Modifications: Replacing the acetic acid group with ethanol (as in ) reduces acidity, impacting solubility and ionic interactions in biological systems .

Physicochemical and Pharmacological Data

Solubility and Stability:
  • [(1-Acetyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid : Lower melting point compared to benzyl-substituted analogs, suggesting improved solubility in organic solvents. Stability: Requires long-term storage at controlled temperatures due to hydrolytic sensitivity of the acetyl group .
  • [Cyclopropyl-(3-methyl-benzyl)-amino]-acetic acid : Higher molecular weight (219.29 g/mol) correlates with reduced aqueous solubility, a limitation in formulation development .
Purity and Availability:
  • Discontinued analogs (e.g., ) highlight challenges in sourcing, whereas newer derivatives like remain available for research .
Limitations:
  • Limited pharmacokinetic data for cyclopropyl-pyrrolidine derivatives necessitates further in vivo studies.
  • Discontinued status of key analogs (e.g., ) restricts comparative pharmacological evaluations.

Biological Activity

Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino-acetic acid, a compound with the molecular formula C10H18N2O2, has garnered attention for its potential biological activities, particularly in neuropharmacology and antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H18N2O2
  • Molecular Weight : 198.26 g/mol
  • CAS Number : 1354001-93-6

The compound features a cyclopropyl group and a pyrrolidine moiety, which contribute to its unique reactivity and interaction with biological targets. The amino group allows for nucleophilic substitutions, while the carboxylic acid can participate in esterification or amidation reactions, facilitating the synthesis of derivatives that may enhance biological activity or pharmacokinetic properties.

Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino-acetic acid is hypothesized to interact with neurotransmitter systems. Its structure suggests potential modulation of serotonin and dopamine pathways, which are critical for cognitive and behavioral processes. The cyclopropyl group may enhance binding affinity to receptors due to conformational constraints, while the amino-acetic acid moiety can form hydrogen bonds with active site residues in target enzymes or receptors.

Neuropharmacological Effects

Preliminary studies indicate that compounds similar to Cyclopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino-acetic acid can influence neurotransmitter systems. For instance, research has shown that pyrrolidine derivatives exhibit significant activity in modulating serotonin receptors, which are implicated in mood regulation and anxiety disorders. Further investigations are necessary to elucidate specific receptor interactions and their implications for therapeutic applications.

Antimicrobial Activity

The compound's structural characteristics also suggest potential antimicrobial properties. Research into related pyrrolidine derivatives has demonstrated antibacterial and antifungal activities against various pathogens. For example, certain pyrrolidine alkaloids have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative strains like Escherichia coli .

Case Studies and Research Findings

A review of literature reveals several studies assessing the biological activity of cyclopropyl-containing compounds:

Study Findings
Study on Pyrrolidine Derivatives In vitro tests revealed significant antibacterial activity against B. subtilis (MIC 75 µg/mL) and E. coli (MIC <125 µg/mL).
Neuropharmacological Review Suggested modulation of serotonin pathways; further studies needed to confirm specific receptor interactions.
Antimicrobial Activity Assessment Identified structural motifs in pyrrolidine derivatives linked to enhanced antibacterial efficacy against resistant strains.

Q & A

Q. What strategies resolve conflicting computational and experimental solubility/stability data?

  • Methodological Answer :
  • Experimental Validation : Use shake-flask method for solubility (vs. predicted LogP) .
  • Dynamic Light Scattering (DLS) : Detect aggregation in aqueous solutions, which may skew stability readings .

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